molecular formula C20H30N4O2 B2755808 2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097872-44-9

2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2755808
CAS RN: 2097872-44-9
M. Wt: 358.486
InChI Key: AMBKGXQLALQVLI-UHFFFAOYSA-N
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Description

Piperidines are essential heterocyclic systems and a pivotal cornerstone in the production of drugs . They show a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are widely used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidines are highly soluble in water and other polar solvents . They are amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research has explored the synthesis of related pyridine derivatives and their potential pharmacological activities. For instance, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008). This suggests that derivatives of acetylpyridine, which share structural similarities with the compound , may also hold significant therapeutic potential.

Antihypertensive and Anti-Tumor Properties

Novel benzopyranylamine compounds, including pyrrolidine, morpholine, and piperidine derived Mannich bases, have been studied for their anti-tumor properties against human breast, CNS, and colon cancer cell lines (Jurd, 1996). Additionally, certain pyridazinone derivatives have demonstrated antihypertensive activity in models of hypertension (Imran & Nayeem, 2016). These findings underscore the potential of structurally related compounds, like the one under discussion, in addressing cardiovascular diseases and cancer.

Enzyme Inhibition and Antimicrobial Activity

Compounds synthesized from related pyridine bases have also been evaluated for their enzyme inhibitory and antimicrobial activities. For example, novel dispiro compounds derived from pyrrolidine and piperidine have shown significant AChE inhibitory activity, which is relevant in the treatment of conditions like Alzheimer's disease (Sivakumar et al., 2013). Another study found that certain pyridazinones exhibited weak antibacterial activity, highlighting the potential for such compounds in antimicrobial applications (Anusevičius et al., 2014).

Mechanism of Action

While the mechanism of action for this specific compound is not known, piperidine derivatives are known to have a wide range of biological activities .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field continues to be an active area of research.

properties

IUPAC Name

2-[[1-[(1-acetylpyrrolidin-3-yl)methyl]piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15(25)23-11-8-17(13-23)12-22-9-6-16(7-10-22)14-24-20(26)5-4-19(21-24)18-2-3-18/h4-5,16-18H,2-3,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBKGXQLALQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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